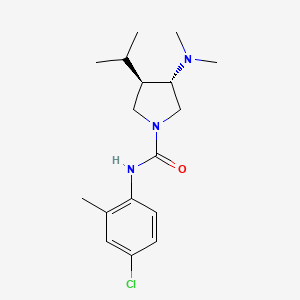

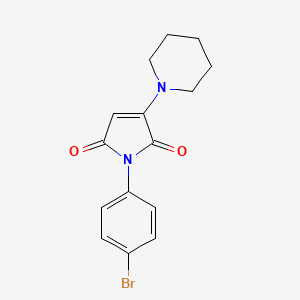

![molecular formula C20H24N6 B5654536 5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5654536.png)

5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine" is a part of a broader class of heterocyclic compounds that include pyrido[2,3-d]pyrimidines. These molecules are of significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. However, in accordance with your request, this analysis will focus on the chemical synthesis, structure, and physicochemical properties rather than specific drug applications or biological activities.

Synthesis Analysis

The synthesis of related pyrido[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, including cyclization, amination, and sometimes palladium-catalyzed cross-coupling reactions. A practical synthesis of related compounds involves starting from commercially available precursors and employing conditions like reflux with formamide, formic acid, and dimethyl formamide. These methods allow for the introduction of various substituents on the pyrimidine ring, facilitating the exploration of structure-activity relationships within this class of compounds (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines and their derivatives is characterized by the presence of multiple nitrogen atoms within the fused ring system, which significantly influences their electronic properties and potential for hydrogen bonding. The structural analyses often involve X-ray crystallography, revealing the presence of hydrogen bonds and π-π stacking interactions that contribute to the stabilization of the crystalline state (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidin-4-amines engage in a variety of chemical reactions, including nucleophilic substitutions and cyclization reactions that facilitate the synthesis of complex derivatives. The presence of multiple reactive sites allows for the introduction of various functional groups, which can significantly alter the compound's chemical properties and reactivity (Kumar et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents on the pyrimidine ring can lead to variations in these properties, affecting their behavior in chemical reactions and potential applications in material science (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for understanding the chemistry of pyrido[2,3-d]pyrimidin-4-amines. These properties are essential for the design of synthesis pathways and the development of new compounds with desired chemical behaviors (Moreno-Fuquen et al., 2021).

Propriétés

IUPAC Name |

5,7-dimethyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6/c1-14-10-15(2)24-19-18(14)20(23-13-22-19)25-17-5-8-26(9-6-17)12-16-4-3-7-21-11-16/h3-4,7,10-11,13,17H,5-6,8-9,12H2,1-2H3,(H,22,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSXYIHRBCUPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NC=N2)NC3CCN(CC3)CC4=CN=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-5-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-pyrimidinamine](/img/structure/B5654471.png)

![2-[({5-[1-(2-methoxy-3-methylbenzoyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5654479.png)

![3-[(3R*,4S*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5654505.png)

![2-ethyl-4-phenyl-9-(2-pyrazinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5654519.png)

![2-ethyl-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5654527.png)

![2-[(2-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654529.png)

![2-(1,3-benzodioxol-5-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5654550.png)